4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a fluorinated derivative of indanone, a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the fluorination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or hydroxyl groups.
Reduction: Formation of 4-fluoro-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid:
Uniqueness
The presence of the fluorine atom in 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-fluoro-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-2-5-6(10(13)14)4-8(12)9(5)7/h1-3,6H,4H2,(H,13,14) |
InChI Key |
ACSANIKXSPYNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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